molecular formula C10H14N6O6S B053865 Sulfonosine CAS No. 123002-39-1

Sulfonosine

Cat. No. B053865
M. Wt: 346.32 g/mol
InChI Key: MJTPWFJOPBGTTM-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonosine is a chemical compound that belongs to the class of sulfonamides. It is a potent inhibitor of the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria. Due to its unique chemical structure and mode of action, sulfonosine has gained significant attention in the field of scientific research.

Mechanism Of Action

Sulfonosine exerts its antibacterial and antiviral activity by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is an essential nutrient for bacteria and viruses, and its inhibition leads to the disruption of their metabolic pathways, ultimately resulting in their death.

Biochemical And Physiological Effects

Sulfonosine has been shown to have minimal toxicity in vitro and in vivo studies. It does not affect mammalian cell growth or cause any significant adverse effects. However, it can cause hypersensitivity reactions in some individuals.

Advantages And Limitations For Lab Experiments

One of the significant advantages of sulfonosine is its broad-spectrum antibacterial and antiviral activity. It is effective against a wide range of pathogens, making it a promising candidate for the development of novel antibiotics and antiviral agents. However, sulfonosine's low solubility in water can limit its use in some experimental settings.

Future Directions

Several future directions can be pursued to further explore the potential of sulfonosine. One of the areas of interest is the development of sulfonosine-based antibiotics and antiviral agents. Moreover, the investigation of sulfonosine's potential as a chemotherapeutic agent for the treatment of cancer is another promising avenue of research. Additionally, the development of novel synthesis methods for sulfonosine can improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion:
In conclusion, sulfonosine is a potent inhibitor of dihydropteroate synthase with broad-spectrum antibacterial and antiviral activity. Its unique mechanism of action and minimal toxicity make it a promising candidate for the development of novel antibiotics and antiviral agents. Further research is warranted to explore its potential in other areas of medicine, such as cancer treatment.

Synthesis Methods

Sulfonosine can be synthesized using various methods, including the reaction of 4-amino-5-methyl-2-methylamino-pyrimidine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields sulfonosine as a white crystalline solid with a high purity.

Scientific Research Applications

Sulfonosine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. In addition to its antibacterial activity, sulfonosine has also been investigated for its potential as an antiviral agent. Studies have shown that sulfonosine can inhibit the replication of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

properties

CAS RN

123002-39-1

Product Name

Sulfonosine

Molecular Formula

C10H14N6O6S

Molecular Weight

346.32 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfonamide

InChI

InChI=1S/C10H14N6O6S/c11-10-14-7-4(8(15-10)23(12,20)21)13-2-16(7)9-6(19)5(18)3(1-17)22-9/h2-3,5-6,9,17-19H,1H2,(H2,11,14,15)(H2,12,20,21)/t3-,5-,6-,9-/m1/s1

InChI Key

MJTPWFJOPBGTTM-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)(=O)N)N

synonyms

2-amino-9-beta-ribofuranosylpurine-6-sulfonamide
sulfonosine

Origin of Product

United States

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